MTEP
Overview
Description
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine, commonly known as MTEP, is a research compound developed by Merck & Co. It functions as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders .
Mechanism of Action
Target of Action
2-Methyl-4-(pyridin-3-ylethynyl)thiazole, also known as 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine or MTEP compound, belongs to the class of organic compounds known as 2,4-disubstituted thiazoles
Mode of Action
It is known that thiazole derivatives interact with a wide range of receptor targets .
Biochemical Pathways
Thiazole derivatives are known to possess a broad spectrum of pharmacological activities .
Pharmacokinetics
It has been identified in human blood, indicating that it can be absorbed and distributed in the body .
Result of Action
Thiazolo[4,5-b]pyridines, a class of compounds that includes 2-Methyl-4-(pyridin-3-ylethynyl)thiazole, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole are not well-studied. Thiazole derivatives are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole are not well-documented. It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it is part of the human exposome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine typically involves a Sonogashira cross-coupling reaction. This method provides an efficient route to produce the compound with high yield. The reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine are not widely documented, the Sonogashira cross-coupling reaction remains a cornerstone in its synthesis. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce different derivatives with altered functional groups .
Scientific Research Applications
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool in studying the structure-activity relationships of mGluR5 antagonists.
Biology: The compound is used to investigate the role of mGluR5 in various biological processes.
Industry: The compound is used in the development of new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another mGluR5 antagonist with similar neuroprotective and anxiolytic effects.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGluR5 antagonist.
Uniqueness
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine is more potent and selective than 2-Methyl-6-(phenylethynyl)pyridine (MPEP) as an mGluR5 antagonist. It produces similar neuroprotective, antidepressant, analgesic, and anxiolytic effects but with either similar or higher efficacy depending on the test used .
Properties
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNGHCYDWUVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430775 | |
Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329205-68-7 | |
Record name | 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329205-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MTEP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.